6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
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Overview
Description
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol It is characterized by a pyrazine ring with a carboxylic acid group and a keto group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be synthesized through several methods:
Microbial Hydroxylation: One method involves the microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269).
Chemical Synthesis: Another method involves the reaction of pyrazine with chloroformic acid, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the microbial hydroxylation method mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, hydroxylated compounds, and oxidized products.
Scientific Research Applications
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit certain enzymes and disrupt cellular processes in microorganisms. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring and is used in different applications.
Uniqueness
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIGTYJDLGWRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436385 |
Source
|
Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-99-7 |
Source
|
Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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